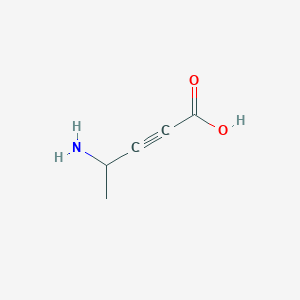

4-Aminopent-2-ynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

4-aminopent-2-ynoic acid |

InChI |

InChI=1S/C5H7NO2/c1-4(6)2-3-5(7)8/h4H,6H2,1H3,(H,7,8) |

InChI Key |

HWWDZOTZBIUNGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-Aminopent-2-ynoic Acid: A Technical Guide

Disclaimer: Direct experimental data on the synthesis and characterization of 4-aminopent-2-ynoic acid is limited in publicly accessible literature. This guide, therefore, presents a proposed synthetic route and predicted characterization data based on established chemical principles and data from analogous compounds. The methodologies outlined are intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.

Introduction

This compound is a structurally intriguing molecule containing both an amino group and a carboxylic acid, separated by a rigid alkyne backbone. This combination of functional groups makes it a potential building block in medicinal chemistry and materials science. As a gamma-amino acid analogue, it may exhibit interesting biological activities, potentially interacting with receptors and enzymes that recognize gamma-aminobutyric acid (GABA). This guide provides a comprehensive overview of a proposed synthetic pathway and expected analytical characterization for this novel compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known methods for the synthesis of similar acetylenic amino acids. The proposed multi-step synthesis starts from commercially available reagents.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Proposed Synthesis

Step 1: Synthesis of Diethyl propargylmalonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add propargyl bromide dropwise, maintaining the reaction temperature.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

-

The crude diethyl propargylmalonate is then purified by vacuum distillation.

Step 2: Synthesis of 4-Pentynoic acid

-

Hydrolyze the diethyl propargylmalonate using an aqueous solution of potassium hydroxide with heating.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the propargylmalonic acid.

-

Filter, wash with cold water, and dry the solid.

-

Heat the propargylmalonic acid above its melting point to induce decarboxylation, yielding 4-pentynoic acid.

-

Purify the resulting acid by distillation.

Step 3: Synthesis of Propargylamine

-

Convert 4-pentynoic acid to its acid chloride (4-pentynoyl chloride) using thionyl chloride.

-

Bubble ammonia gas through a solution of the acid chloride in an inert solvent to form 4-pentynamide.

-

Perform a Hofmann rearrangement on the 4-pentynamide using bromine and sodium hydroxide to yield propargylamine.

Step 4: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve propargylamine in dry THF.

-

Cool the solution to -78 °C and add n-butyllithium dropwise to deprotonate the terminal alkyne.

-

After stirring for a period, bubble dry carbon dioxide gas through the solution.

-

Allow the reaction to warm to room temperature and then quench with water.

-

Acidify the aqueous layer with dilute HCl and extract the product with a suitable organic solvent.

-

Dry the organic extracts, remove the solvent under reduced pressure, and purify the crude this compound by recrystallization or column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods and physical property measurements.

Caption: General workflow for the characterization of a synthesized compound.

Predicted Characterization Data

The following table summarizes the predicted characterization data for this compound. These are estimates based on its chemical structure and data from similar compounds.

| Analysis | Predicted Data |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| Melting Point | >150 °C (with decomposition) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| ¹H NMR (D₂O, 400 MHz) | δ 4.2-4.4 (q, 1H, CH-NH₂), 1.6-1.8 (d, 3H, CH₃) |

| ¹³C NMR (D₂O, 100 MHz) | δ ~170 (C=O), ~85 (C≡C), ~80 (C≡C), ~40 (CH-NH₂), ~15 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H, N-H), ~2250 (w, C≡C), ~1710 (s, C=O), ~1620 (m, N-H bend) |

| Mass Spec (ESI+) | m/z 114.05 [M+H]⁺, 136.03 [M+Na]⁺ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the proton and carbon framework of the molecule.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule (O-H, N-H, C≡C, C=O).

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Introduce the solution into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare it with the calculated value.

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed multi-step synthesis offers a viable route to this novel compound, and the outlined characterization methods provide a robust strategy for structural confirmation. The successful synthesis and characterization of this molecule will enable further investigation into its chemical and biological properties, potentially leading to new applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize the proposed protocols based on their experimental findings.

An In-depth Technical Guide on the Physicochemical Properties of (S)-2-Aminopent-4-ynoic Acid

A Note on the Target Compound: Initial searches for "4-Aminopent-2-ynoic acid" did not yield significant results for a compound with this specific structure, suggesting a potential typographical error in the query. However, substantial information is available for a closely related isomer, (S)-2-Aminopent-4-ynoic acid , also known as L-propargylglycine. This guide will focus on the physicochemical properties of (S)-2-Aminopent-4-ynoic acid, a compound of interest in synthetic chemistry and drug development.

This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-2-Aminopent-4-ynoic acid, detailed experimental protocols for their determination, and relevant biological context for researchers, scientists, and drug development professionals.

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for (S)-2-Aminopent-4-ynoic acid and its enantiomer.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | [1] |

| Molecular Weight | 113.11 g/mol | [1] |

| Melting Point | 205 °C (for (R)-enantiomer) | |

| Boiling Point | 272.1 °C at 760 mmHg (for (R)-enantiomer) | |

| Water Solubility | 50 mg/mL (requires sonication) | [2] |

| pKa | Not experimentally determined. As a simple amino acid, it is expected to have a pKa₁ for the carboxylic acid group (around 2-3) and a pKa₂ for the amino group (around 9-10). | |

| logP | Not experimentally determined. The presence of both a polar amino and carboxylic acid group, along with a relatively short hydrocarbon chain, suggests a low logP value, indicating hydrophilicity. | |

| Purity | > 96% | [1] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a novel amino acid like (S)-2-Aminopent-4-ynoic acid are outlined below.

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A precise weight of (S)-2-Aminopent-4-ynoic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: The amino acid solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to fully protonate both the amino and carboxyl groups. The pH is recorded after each incremental addition of the titrant.

-

Titration with Base: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant until both acidic protons have been removed.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The two equivalence points are identified from the inflection points of the curve. The pKa values correspond to the pH at the half-equivalence points. The pKa₁ (for the carboxylic acid group) is the pH at the midpoint of the first buffer region, and the pKa₂ (for the amino group) is the pH at the midpoint of the second buffer region.[3][4][5]

The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound.[6]

Methodology:

-

Solvent Saturation: n-octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of (S)-2-Aminopent-4-ynoic acid is dissolved in the aqueous phase.

-

Partitioning: A known volume of the amino acid solution is mixed with an equal volume of the saturated n-octanol in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the amino acid between the two phases.[6] The funnel is then allowed to stand undisturbed for the phases to separate completely.

-

Concentration Measurement: The concentration of the amino acid in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]

The solubility of an amino acid in water can be determined by the equilibrium saturation method.[8]

Methodology:

-

Sample Preparation: An excess amount of solid (S)-2-Aminopent-4-ynoic acid is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the amino acid in the clear supernatant or filtrate is determined using a validated analytical method, such as gravimetric analysis (after evaporation of the solvent) or HPLC.[9]

-

Result Expression: The solubility is typically expressed in mg/mL or mol/L.

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered (S)-2-Aminopent-4-ynoic acid is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.

-

Melting Range: The melting point is reported as a range between these two temperatures. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Visualizations

(S)-2-Aminopent-4-ynoic acid (L-propargylglycine) is a naturally occurring amino acid. Its biosynthesis has been characterized in the bacterium Streptomyces cattleya.[10][11][12]

Biological Activity and Applications

(S)-2-Aminopent-4-ynoic acid and its derivatives are of significant interest in medicinal chemistry and chemical biology.

-

Enzyme Inhibition: Derivatives of (S)-2-aminopent-4-ynoic acid have been synthesized and shown to be potent and selective inhibitors of aldose reductase (ALR2), an enzyme implicated in the complications of diabetes.[13]

-

Click Chemistry: As a terminal alkyne-containing amino acid, (S)-2-aminopent-4-ynoic acid is a valuable building block in "click chemistry". The alkyne group can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward conjugation of this amino acid to other molecules containing azide groups, such as fluorescent dyes, peptides, or drug molecules.[14][15]

-

Biosynthetic Studies: The discovery of the biosynthetic pathway for terminal-alkyne amino acids in bacteria opens up possibilities for the de novo production of alkyne-labeled proteins and other natural products for various biotechnological applications.[10][11][12]

References

- 1. precisepeg.com [precisepeg.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. enamine.net [enamine.net]

- 7. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a pathway for terminal-alkyne amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. collaborate.princeton.edu [collaborate.princeton.edu]

- 12. Discovery of a pathway for terminal-alkyne amino acid biosynthesis | College of Chemistry [chemistry.berkeley.edu]

- 13. Synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids by Sonogashira reactions and their potential use as highly selective potent inhibitors of aldose reductase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. (S)-2-Aminopent-4-ynoic acid - MedChem Express [bioscience.co.uk]

4-Aminopent-2-ynoic Acid as a GABA Transaminase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to GABA and GABA Transaminase

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS) of mammals.[3] It is responsible for reducing neuronal excitability and is integral to the regulation of muscle tone.[1] A deficiency in GABAergic neurotransmission has been implicated in the pathophysiology of several neurological and psychiatric disorders, including epilepsy, Huntington's disease, and anxiety disorders.[3][5]

The concentration of GABA in the brain is tightly regulated by the interplay between its synthesis by glutamate decarboxylase (GAD) and its catabolism.[3] The primary enzyme responsible for the degradation of GABA is 4-aminobutyrate transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2] GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and L-glutamate.[2] Succinic semialdehyde is subsequently oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the Krebs cycle.[1]

Inhibition of GABA-T leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.[3][4] This makes GABA-T an attractive therapeutic target for the development of drugs aimed at restoring GABAergic tone. Several GABA-T inhibitors have been developed, with vigabatrin being a notable example used in the treatment of epilepsy.[4]

The GABA Signaling Pathway and the Role of GABA-T

The GABAergic synapse involves the synthesis of GABA from glutamate in the presynaptic neuron, its release into the synaptic cleft, and its binding to postsynaptic GABA receptors (GABA-A and GABA-B).[3] The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells. Within these cells, GABA is metabolized by GABA-T.[3]

Caption: The GABA signaling pathway, highlighting the role of GABA-T in GABA metabolism.

4-Aminopent-2-ynoic Acid as a GABA-T Inhibitor

Mechanism of Action

While direct experimental evidence for the mechanism of this compound is scarce in the literature, its structure as an acetylenic analog of GABA suggests it likely acts as a mechanism-based irreversible inhibitor (also known as a "suicide inhibitor") of GABA-T. This proposed mechanism is based on the well-studied inhibition of GABA-T by other acetylenic compounds like γ-acetylenic GABA.[5]

The proposed inhibitory mechanism involves the following steps:

-

Binding to the Active Site: this compound, being a structural analog of GABA, binds to the active site of GABA-T.

-

Schiff Base Formation: The amino group of the inhibitor forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor of the enzyme.

-

Enzyme-Catalyzed Transformation: The enzyme's catalytic machinery initiates a reaction with the inhibitor.

-

Formation of a Reactive Intermediate: The acetylenic group is converted into a highly reactive allenic species.

-

Covalent Modification: A nucleophilic residue in the active site of GABA-T attacks the reactive intermediate, leading to the formation of a stable covalent adduct.

-

Irreversible Inactivation: This covalent modification permanently inactivates the enzyme.

Caption: Proposed mechanism of irreversible inhibition of GABA-T by this compound.

Quantitative Data

As of the latest literature review, specific IC50 or Ki values for this compound as a GABA-T inhibitor have not been reported. However, for comparative purposes, data for other GABA-T inhibitors are presented below. It is important to note that the inhibitory potency can vary significantly based on the specific chemical structure of the inhibitor. A structurally related compound, 4-amino-2-(hydroxymethyl)-2-butenoic acid, has been reported as a potent competitive reversible inhibitor with a Ki value of 5 µM.[6]

| Inhibitor | Type of Inhibition | Potency (Ki/IC50) | Reference |

| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | Competitive, Reversible | Ki = 5 µM | [6] |

| Vigabatrin (γ-vinyl GABA) | Irreversible | - | [4] |

| γ-acetylenic GABA | Irreversible | - | [5] |

Experimental Protocols

In Vitro GABA-T Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method for determining the in vitro activity of GABA-T inhibitors by measuring the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically.

Materials:

-

Purified GABA-T enzyme (e.g., from porcine brain or recombinant human)

-

GABA

-

α-ketoglutarate

-

NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Potassium pyrophosphate buffer (pH 8.6)

-

Test inhibitor (this compound)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add the following to each well:

-

Potassium pyrophosphate buffer

-

GABA solution

-

α-ketoglutarate solution

-

NADP+ solution

-

SSADH solution

-

Test inhibitor at various concentrations (and a vehicle control)

-

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the GABA-T enzyme solution to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH formation is proportional to the GABA-T activity.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Caption: A generalized workflow for an in vitro GABA-T inhibition assay.

In Vivo Evaluation of GABA-T Inhibitors in a Rodent Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a GABA-T inhibitor in a rodent model, often by measuring changes in brain GABA levels or by evaluating its anticonvulsant effects.

Animals:

-

Male Wistar rats or Swiss albino mice.

Procedure:

-

Drug Administration:

-

Dissolve the test inhibitor (this compound) in a suitable vehicle (e.g., saline).

-

Administer the inhibitor to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.

-

-

Assessment of Brain GABA Levels:

-

At predetermined time points after drug administration, euthanize the animals.

-

Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus).

-

Homogenize the brain tissue in an appropriate buffer.

-

Measure GABA concentrations using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

-

-

Anticonvulsant Activity (Optional):

-

At a time point corresponding to the expected peak effect of the inhibitor, induce seizures in the animals using a chemical convulsant (e.g., pentylenetetrazol) or maximal electroshock.

-

Observe and score the seizure activity (e.g., latency to seizure onset, seizure severity).

-

Compare the seizure parameters between the inhibitor-treated groups and the control group.

-

Data Analysis:

-

Analyze the changes in brain GABA levels between the different dose groups and the control group using appropriate statistical tests (e.g., ANOVA).

-

For anticonvulsant studies, compare the seizure scores or latencies between groups.

Hypothetical Synthesis and Characterization of this compound

Proposed Synthetic Route

A potential synthesis could start from a suitable protected amino aldehyde and a propargyl Grignard reagent, followed by oxidation and deprotection.

Starting Materials:

-

N-protected (e.g., Boc- or Cbz-) alaninal

-

Propargyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Oxidizing agent (e.g., Jones reagent)

-

Acid for deprotection (e.g., trifluoroacetic acid for Boc group)

Steps:

-

Grignard Reagent Formation: Prepare propargylmagnesium bromide by reacting propargyl bromide with magnesium turnings in anhydrous ether.

-

Grignard Reaction: React the N-protected alaninal with the prepared propargylmagnesium bromide to form the corresponding secondary alcohol.

-

Oxidation: Oxidize the secondary alcohol to the carboxylic acid using a suitable oxidizing agent.

-

Deprotection: Remove the N-protecting group to yield this compound.

-

Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Expected Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet for the methyl group, a multiplet for the methine proton adjacent to the amino group, a multiplet for the methylene protons, and a singlet for the acetylenic proton. The protons of the double bond would appear as multiplets.

-

¹³C NMR: Expected signals would include carbons of the methyl group, the methine carbon bearing the amino group, the methylene carbon, the two acetylenic carbons, and the carboxylic acid carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₅H₇NO₂: 113.11 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C=O stretch of the carboxylic acid.

Conclusion

This compound represents a promising, yet under-investigated, potential inhibitor of GABA transaminase. Its acetylenic structure suggests a mechanism-based irreversible inhibition, a mode of action that has proven effective for other GABA-T inhibitors. While specific quantitative data on its inhibitory potency are currently lacking in the literature, the experimental protocols and hypothetical synthetic and characterization methods outlined in this guide provide a solid framework for its further investigation. The continued exploration of novel GABA-T inhibitors like this compound is crucial for the development of new therapeutic strategies for a range of neurological disorders. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]

- 3. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Inhibitors of GABA metabolism: implications for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel acetylene-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 4-Aminopent-2-ynoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

This technical guide elucidates the mechanism of action of acetylenic amino acid derivatives, focusing on γ-acetylenic GABA as a proxy for 4-Aminopent-2-ynoic acid. γ-Acetylenic GABA is a potent, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), a key enzyme in the metabolic pathway of the primary inhibitory neurotransmitter, GABA.[1][2] By inactivating GABA-T, these compounds lead to an elevation of GABA levels in the brain, which has significant implications for neuronal excitability and the treatment of various neurological disorders. This document provides a comprehensive overview of the enzymatic inactivation, the resulting signaling cascade, quantitative data on enzyme inhibition, and detailed experimental protocols for assessing the activity of such inhibitors.

Proposed Mechanism of Action: Irreversible Inhibition of GABA-Transaminase

The primary molecular target of γ-acetylenic GABA is GABA-transaminase (GABA-T), a pyridoxal phosphate (PLP)-dependent enzyme responsible for the degradation of GABA.[1] The inhibitory mechanism is classified as mechanism-based inactivation, or "suicide inhibition," where the enzyme converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.

The inactivation process involves the following key steps:

-

Formation of a Schiff Base: The inhibitor, acting as a substrate analog, enters the active site of GABA-T and forms a Schiff base with the PLP cofactor.

-

Enzyme-Catalyzed Isomerization: The enzyme's catalytic machinery initiates a propargylic isomerization of the inhibitor-PLP adduct.

-

Formation of a Reactive Allene Intermediate: This isomerization leads to the formation of a highly reactive allenic intermediate.

-

Nucleophilic Attack and Covalent Adduction: An active site nucleophile, likely a lysine residue, attacks the reactive allene, leading to the formation of a stable, covalent adduct between the inhibitor and the enzyme.[3]

-

Irreversible Inactivation: This covalent modification permanently inactivates the GABA-T enzyme, preventing it from metabolizing GABA.

This irreversible inhibition leads to a sustained increase in the concentration of GABA in the synaptic cleft and surrounding glial cells.

Signaling Pathway

The inhibition of GABA-T by an acetylenic amino acid derivative like γ-acetylenic GABA initiates a cascade of events that ultimately enhances inhibitory neurotransmission.

Caption: Inactivation of GABA-T leads to elevated GABA levels and enhanced inhibitory neurotransmission.

Quantitative Data

While this compound has not been quantitatively assessed, the inhibitory potential of its analog, γ-acetylenic GABA, is well-established, though specific Ki or IC50 values are not consistently reported in the literature, it is described as a potent irreversible inhibitor. The following table summarizes the key enzymatic parameters related to GABA-T.

| Parameter | Value | Enzyme | Compound | Notes |

| Inhibition Type | Irreversible (Mechanism-Based) | GABA-Transaminase | γ-acetylenic GABA | Covalent modification of the enzyme.[1] |

| Kinetic Constant | Not specified in reviewed literature | GABA-Transaminase | γ-acetylenic GABA | Consistently referred to as a "potent" inhibitor. |

| Effect | Increased brain GABA concentration | In vivo (rat) | γ-acetylenic GABA | Several-fold increase observed.[4] |

Experimental Protocols

The following protocols are standard methods for assessing the inhibition of GABA-T.

In Vitro GABA-Transaminase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by coupling the production of succinic semialdehyde to the reduction of NADP+, which can be monitored spectrophotometrically.

Caption: A typical workflow for determining the inhibitory effect of a compound on GABA-T activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (e.g., this compound or γ-acetylenic GABA) in a suitable solvent.

-

Prepare a reaction buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6).

-

Prepare solutions of GABA, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase (SSADH) in the reaction buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add the GABA-T enzyme to each well.

-

Add varying concentrations of the inhibitor to the wells.

-

Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a substrate mixture containing GABA, α-ketoglutarate, NADP+, and an excess of the coupling enzyme, SSADH.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control (no inhibitor).

-

If applicable, calculate the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

-

In Vivo Microdialysis for GABA Level Measurement

This protocol allows for the in vivo assessment of how a GABA-T inhibitor affects extracellular GABA levels in the brain of a living animal.

Methodology:

-

Surgical Implantation:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal.

-

-

Perfusion and Sampling:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Collect dialysate samples at regular intervals before and after administration of the GABA-T inhibitor.

-

-

Inhibitor Administration:

-

Administer the inhibitor systemically (e.g., intraperitoneal injection) or directly into the brain via the microdialysis probe.

-

-

GABA Quantification:

-

Analyze the collected dialysate samples to quantify GABA concentrations using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

-

Data Analysis:

-

Compare the GABA levels in the dialysate before and after inhibitor administration to determine the effect of the compound on extracellular GABA concentrations.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be drawn from its structural analog, γ-acetylenic GABA. The presence of the acetylenic functional group strongly suggests that this compound is likely to be a mechanism-based irreversible inhibitor of a pyridoxal phosphate-dependent enzyme, with GABA-transaminase being a prime candidate. The consequence of this action would be an increase in synaptic GABA levels, leading to enhanced inhibitory neurotransmission. The experimental protocols detailed in this guide provide a robust framework for the future investigation and characterization of this compound and other novel acetylenic amino acid derivatives, which hold potential as modulators of the GABAergic system for therapeutic applications. Further research is warranted to confirm this proposed mechanism and to quantify the inhibitory potency of this compound.

References

- 1. γ-Acetylenic GABA - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (S)-2-Aminopent-4-ynoic Acid (L-Propargylglycine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminopent-4-ynoic acid, more commonly known as L-Propargylglycine, is a synthetic amino acid that has garnered significant interest in the scientific community due to its potent and irreversible inhibitory effects on a range of pyridoxal phosphate (PLP)-dependent enzymes. This technical guide provides a comprehensive overview of the biological activity of L-Propargylglycine, with a focus on its mechanism of action as a suicide inhibitor. Detailed information on its primary enzymatic targets, including cystathionine-γ-lyase (CSE), proline dehydrogenase (PRODH), and alanine transaminase, is presented. The guide summarizes key quantitative data on its inhibitory potency, outlines experimental protocols for assessing its activity, and visualizes the impacted signaling pathways. This document serves as a critical resource for researchers exploring the therapeutic potential of L-Propargylglycine in various disease contexts, including cancer and disorders related to hydrogen sulfide signaling.

Introduction

(S)-2-Aminopent-4-ynoic acid, or L-Propargylglycine, is a structural analog of the amino acid L-alanine, characterized by the presence of a terminal alkyne group. This functional group is central to its mechanism of action, enabling it to act as a mechanism-based inactivator, or suicide inhibitor, of several key metabolic enzymes. By irreversibly binding to and inactivating these enzymes, L-Propargylglycine can significantly perturb critical cellular pathways, making it a valuable tool for biochemical research and a potential lead compound for drug development.

Mechanism of Action: Suicide Inhibition

L-Propargylglycine functions as a suicide inhibitor. This process involves the enzyme's own catalytic machinery converting the relatively inert inhibitor into a highly reactive species. This reactive intermediate then forms a covalent bond with a critical residue in the enzyme's active site, leading to irreversible inactivation. This targeted and irreversible mode of action contributes to the high potency and specificity of L-Propargylglycine for its target enzymes.

Key Enzymatic Targets and Biological Consequences

L-Propargylglycine has been shown to inhibit several PLP-dependent enzymes. The most well-characterized targets and the biological consequences of their inhibition are detailed below.

Cystathionine-γ-lyase (CSE)

Cystathionine-γ-lyase (CSE) is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). L-Propargylglycine is a potent irreversible inhibitor of CSE.

-

Biological Impact: Inhibition of CSE by L-Propargylglycine leads to a significant reduction in endogenous H₂S production. H₂S is involved in a wide array of physiological processes, including vasodilation, neuromodulation, and cytoprotection. Dysregulation of H₂S signaling is implicated in various pathologies, including cardiovascular diseases and inflammation. Therefore, L-Propargylglycine serves as a critical tool for studying the physiological roles of H₂S.[1][2][3][4][5]

Proline Dehydrogenase (PRODH)

Proline dehydrogenase (PRODH) is a mitochondrial enzyme that catalyzes the first step in proline catabolism. The inhibition of PRODH has emerged as a potential strategy for cancer therapy, as many cancer cells exhibit a dependency on proline metabolism for survival and proliferation. N-propargylglycine, a close analog, is a known suicide inhibitor of PRODH.[6]

-

Biological Impact: By inhibiting PRODH, L-Propargylglycine can disrupt cancer cell metabolism, leading to reduced cell growth and survival. Furthermore, inhibition of PRODH by N-propargylglycine has been shown to induce the mitochondrial unfolded protein response (UPRmt), a cellular stress response pathway that can have both pro-survival and pro-death effects depending on the context.[6]

Alanine Transaminase (ALT)

Alanine transaminase (ALT), also known as alanine aminotransferase, is a crucial enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate. L-Propargylglycine has been demonstrated to be a mechanism-based inactivator of ALT.

-

Biological Impact: Inhibition of ALT can disrupt nitrogen metabolism and gluconeogenesis. While L-propargylglycine does inhibit ALT, higher concentrations are required compared to its effect on CSE, suggesting a degree of selectivity.[7]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of L-Propargylglycine against its target enzymes can be quantified using various kinetic parameters. A summary of the available data is presented in the table below.

| Enzyme Target | Organism/Source | Inhibition Type | Kᵢ (mM) | k_inact (min⁻¹) | IC₅₀ (µM) | Reference(s) |

| Alanine Transaminase | Pig Heart | Mechanism-based | 3.9 | 0.26 | - | [8] |

| Cystathionine-γ-lyase | Rat Liver | Irreversible | - | - | 55 | [9] |

| Cystathionine γ-synthase | Bacterial | Mechanism-based | - | - | - | [9] |

| Methionine γ-lyase | Bacterial | Mechanism-based | - | - | - | [9] |

Note: Data for proline dehydrogenase inhibition by L-Propargylglycine is primarily qualitative, describing it as a mechanism-based inactivator. Further quantitative studies are needed to determine its precise kinetic parameters.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of (S)-2-Aminopent-4-ynoic acid. Below are outlines of key experimental protocols.

Cystathionine-γ-lyase (CSE) Inhibition Assay

This assay measures the activity of CSE by detecting the production of H₂S.

-

Principle: The assay relies on the reaction of H₂S with a specific probe to generate a measurable colorimetric or fluorescent signal.

-

Reagents:

-

Purified or recombinant CSE enzyme

-

L-cysteine (substrate)

-

(S)-2-Aminopent-4-ynoic acid (inhibitor)

-

H₂S detection reagent (e.g., 7-azido-4-methylcoumarin or methylene blue formation reagents)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

-

Procedure: a. Pre-incubate the CSE enzyme with varying concentrations of (S)-2-Aminopent-4-ynoic acid for a defined period. b. Initiate the enzymatic reaction by adding L-cysteine. c. After a specific incubation time, stop the reaction. d. Add the H₂S detection reagent and measure the signal using a spectrophotometer or fluorometer. e. Calculate the percentage of inhibition and determine the IC₅₀ value.

Proline Dehydrogenase (PRODH) Inhibition Assay

This assay determines the activity of PRODH by monitoring the reduction of an electron acceptor.

-

Principle: PRODH catalyzes the oxidation of proline, with the concomitant reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.

-

Reagents:

-

Mitochondrial extracts or purified PRODH enzyme

-

L-proline (substrate)

-

(S)-2-Aminopent-4-ynoic acid (inhibitor)

-

DCPIP (electron acceptor)

-

Phenazine methosulfate (PMS) (intermediate electron carrier)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

-

Procedure: a. Pre-incubate the enzyme source with (S)-2-Aminopent-4-ynoic acid. b. Initiate the reaction by adding L-proline. c. Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. d. Determine the initial reaction rates and calculate the extent of inhibition.

Alanine Transaminase (ALT) Inhibition Assay

This is a coupled enzyme assay that measures the product of the ALT reaction.

-

Principle: The pyruvate produced by the ALT-catalyzed reaction is used as a substrate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically.

-

Reagents:

-

Purified ALT enzyme

-

L-alanine and α-ketoglutarate (substrates)

-

(S)-2-Aminopent-4-ynoic acid (inhibitor)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

-

Procedure: a. Pre-incubate ALT with (S)-2-Aminopent-4-ynoic acid. b. Add L-alanine, α-ketoglutarate, LDH, and NADH to the reaction mixture. c. Monitor the decrease in absorbance at 340 nm as NADH is consumed. d. Calculate the reaction rates and determine the kinetic parameters of inhibition (Kᵢ and k_inact).

Signaling Pathways and Workflows

The inhibitory action of (S)-2-Aminopent-4-ynoic acid has significant implications for cellular signaling, particularly the hydrogen sulfide (H₂S) pathway.

Figure 1. Inhibition of the Hydrogen Sulfide (H₂S) Signaling Pathway.

The diagram above illustrates the point of intervention of (S)-2-Aminopent-4-ynoic acid (L-Propargylglycine) in the H₂S signaling pathway. By irreversibly inhibiting cystathionine-γ-lyase (CSE), it blocks the conversion of L-cysteine to H₂S, thereby attenuating its downstream signaling effects.

Figure 2. General Experimental Workflow for Enzyme Inhibition Studies.

Conclusion

(S)-2-Aminopent-4-ynoic acid (L-Propargylglycine) is a potent, mechanism-based inhibitor of several key metabolic enzymes. Its ability to irreversibly inactivate enzymes such as cystathionine-γ-lyase and proline dehydrogenase has made it an invaluable tool for studying the physiological roles of hydrogen sulfide and proline metabolism. The insights gained from studies using L-Propargylglycine have opened up new avenues for therapeutic intervention in a variety of diseases, including cancer and cardiovascular disorders. This technical guide provides a foundational understanding of its biological activity, empowering researchers and drug development professionals to further explore its therapeutic potential.

References

- 1. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d.docksci.com [d.docksci.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism-based inactivation of pig heart L-alanine transaminase by L-propargylglycine. Half-site reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

"structural analogs of gamma-aminobutyric acid (GABA)"

An In-depth Technical Guide to Structural Analogs of Gamma-Aminobutyric Acid (GABA)

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability throughout the nervous system.[1][2] It is estimated that approximately 40% of synapses in the CNS are GABAergic.[3] GABA is synthesized from glutamate via the enzyme L-glutamic acid decarboxylase.[4] Despite its importance, GABA itself has limited therapeutic utility as it does not efficiently cross the blood-brain barrier.[1][3][5] This limitation has spurred extensive research into the development of structural analogs of GABA with improved pharmacokinetic properties, allowing for effective modulation of the GABAergic system to treat a variety of neurological and psychiatric disorders.[1][5][6]

This guide provides a comprehensive technical overview of GABA analogs, detailing their classification, mechanisms of action, and associated signaling pathways. It includes quantitative pharmacological data and detailed experimental protocols relevant to their study, aimed at researchers, scientists, and professionals in drug development.

Classification and Mechanisms of Action

GABA analogs can be broadly classified based on their primary molecular targets and mechanisms of action.

GABAA Receptor Agonists

GABAA receptors are ionotropic, ligand-gated chloride channels that mediate fast synaptic inhibition.[7][8] Upon activation by an agonist, the channel opens, allowing an influx of chloride ions (Cl⁻) that hyperpolarizes the neuron, making it less likely to fire an action potential.[8] Analogs in this class directly bind to and activate the GABAA receptor.

GABAB Receptor Agonists

GABAB receptors are metabotropic G protein-coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects.[7][12] Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels via the Gαi/o and Gβγ subunits of their associated G-protein.[7][13]

-

Therapeutic Use: Primarily used as a muscle relaxant to treat spasticity.[11]

GABA Transporter (GAT) Inhibitors

GABA transporters, located on the plasma membranes of neurons and glial cells, terminate GABAergic signaling by removing GABA from the synaptic cleft.[4][15] Inhibitors of these transporters, particularly GAT-1, block this reuptake process, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory action.[16]

-

Example: Tiagabine.

-

Therapeutic Use: Approved for the treatment of epilepsy.[16]

Voltage-Gated Calcium Channel (VGCC) α2δ Subunit Ligands

Commonly known as "gabapentinoids," these analogs do not act directly on GABA receptors or transporters.[6][17] Instead, they exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[17]

-

Examples: Gabapentin, Pregabalin.[18]

-

Therapeutic Use: Treatment of epilepsy, neuropathic pain, and anxiety disorders.[6][11][18]

GABA Prodrugs

These are chemically modified versions of GABA designed to improve its ability to cross the blood-brain barrier. Once in the CNS, they are metabolized into active GABA or a GABA agonist.

-

Example: Picamilon (N-nicotinoyl-GABA), Progabide.[14]

-

Therapeutic Use: Used in some countries for various cerebrovascular and neurological disorders.

Signaling Pathways

Understanding the signaling pathways modulated by GABA analogs is critical for drug development.

GABAA Receptor Signaling

Activation of the GABAA receptor leads to a direct and rapid increase in chloride conductance, causing hyperpolarization of the postsynaptic membrane and inhibiting neuronal firing.[8]

GABAB Receptor Signaling

GABAB receptor activation initiates a G-protein cascade that modulates multiple downstream effectors, resulting in slower, more prolonged inhibition.[7][12] This includes inhibiting presynaptic calcium channels to reduce neurotransmitter release and activating postsynaptic potassium channels to cause hyperpolarization.[7][13]

GABA Transporter (GAT) Mechanism

GABA transporters actively remove GABA from the synaptic cleft, a process that is dependent on sodium (Na⁺) and chloride (Cl⁻) ion gradients.[19] GAT inhibitors block this process, increasing GABA availability.[16]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative GABA analogs, providing a basis for comparison of their potencies and affinities at various targets.

Table 1: GABAA Receptor Ligand Affinities and Potencies

| Compound | Receptor/Site | Assay Type | Value | Species | Reference |

|---|---|---|---|---|---|

| GABA | GABAA | Whole-cell recording | KH = 15.4 µM | Rat | [20] |

| Muscimol | GABAA | Whole-cell recording | KH = 10.9 µM | Rat | [20] |

| Muscimol | GABAA | Population spike inhibition | - | Rat | [21] |

| Isoguvacine | GABAA | Population spike inhibition | - | Rat | [21] |

| Bicuculline | GABAA | Antagonism vs. Isoguvacine | pA₂ = 6.24 | Rat | [21] |

| Picrotoxin | GABAA | Antagonism vs. Isoguvacine | pA₂ = 6.89 | Rat | [21] |

| Pitrazepin | GABAA | Antagonism vs. Isoguvacine | pA₂ = 6.69 | Rat |[21] |

KH: Hill coefficient affinity constant; pA₂: A measure of antagonist potency.

Table 2: GABAB and Other GABA Analog Targets

| Compound | Primary Target | Action | Therapeutic Use | Reference |

|---|---|---|---|---|

| Baclofen | GABAB Receptor | Agonist | Antispasmodic | [11][14] |

| Gabapentin | VGCC α2δ subunit | Antagonist/Inhibitor | Anticonvulsant, Analgesic | [11][17] |

| Pregabalin | VGCC α2δ subunit | Antagonist/Inhibitor | Anticonvulsant, Analgesic | [11][14] |

| Tiagabine | GAT-1 | Reuptake Inhibitor | Anticonvulsant | [16] |

| Vigabatrin | GABA-T | Inhibitor | Anticonvulsant |[11] |

VGCC: Voltage-Gated Calcium Channel; GAT-1: GABA Transporter 1; GABA-T: GABA transaminase.

Key Experimental Protocols

The characterization of GABA analogs relies on a suite of well-established experimental techniques.

GABAA Receptor Binding Assay

This protocol describes an in vitro assay to determine the affinity of a compound for the GABAA receptor using a radiolabeled ligand.[22][23]

Methodology:

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose-based homogenization buffer at 4°C.[22]

-

Perform differential centrifugation to isolate the crude membrane fraction. This involves a low-speed spin (1,000 x g) to remove nuclei and debris, followed by a high-speed spin (140,000 x g) to pellet the membranes.[22]

-

Wash the membrane pellet multiple times with deionized water and binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.[22]

-

Resuspend the final pellet in binding buffer and store at -70°C. Protein concentration should be determined using a standard assay (e.g., Bradford).

-

-

Binding Assay:

-

Thaw the prepared membranes and wash them twice more with binding buffer.[22]

-

In assay tubes, combine the membrane preparation (0.1-0.2 mg of protein), a radioligand such as [³H]muscimol (e.g., at a final concentration of 5 nM), and either the test compound at various concentrations or buffer.[22]

-

To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled GABA (e.g., 10 mM) to saturate the specific binding sites.[22]

-

Incubate the mixture at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.[22]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[22]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each condition.

-

For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

-

The affinity constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Electrophysiological Recording of Tonic GABAergic Currents

This protocol uses the whole-cell patch-clamp technique to measure tonic GABAA receptor-mediated currents in brain slices, which is a persistent form of inhibition generated by extrasynaptic GABAA receptors.[24][25]

Methodology:

-

Brain Slice Preparation:

-

Acutely prepare brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus, thalamus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Patch-Clamp Recording:

-

Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.

-

Identify target neurons using differential interference contrast (DIC) optics.

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution containing a high chloride concentration to allow for the detection of inhibitory currents.

-

Voltage-clamp the neuron at a holding potential of -60 to -70 mV.

-

-

Measurement of Tonic Current:

-

Record a stable baseline current for several minutes. This current will include both spontaneous inhibitory postsynaptic currents (sIPSCs) and any underlying tonic current.[25]

-

Apply a GABAA receptor antagonist, such as bicuculline (e.g., 10-20 µM), to the bath via the perfusion system.[24]

-

The antagonist will block both sIPSCs and the tonic current. The block of the tonic current is observed as an outward shift in the holding current.[24][25]

-

The magnitude of the tonic current is defined as the difference between the holding current before and after the application of the antagonist.[25]

-

-

Data Analysis:

-

To accurately measure the holding current while excluding the influence of sIPSCs, generate an all-points histogram from the baseline recording period and from the period in the presence of the antagonist.[24][25]

-

Fit a Gaussian curve to each histogram. The difference between the means of the two Gaussian fits represents the amplitude of the tonic GABAergic current.[24][25]

-

Conclusion

Structural analogs of GABA represent a diverse and clinically significant class of drugs that modulate the nervous system through various mechanisms. While some directly target GABA receptors, others influence GABAergic tone indirectly by inhibiting reuptake or by acting on voltage-gated ion channels. The continued development of novel analogs with improved selectivity and pharmacokinetic profiles holds promise for treating a wide array of CNS disorders.[1][9] The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug developers working to advance this important therapeutic area.

References

- 1. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. An Update on GABA Analogs for CNS Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA receptor - Wikipedia [en.wikipedia.org]

- 9. GABAA agonists as targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

- 14. GABA analogue - Wikipedia [en.wikipedia.org]

- 15. Frontiers | A comprehensive review of GABA in autism spectrum disorders: associations, mechanisms, and therapeutic implications [frontiersin.org]

- 16. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 17. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 18. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GABA transporter - Wikipedia [en.wikipedia.org]

- 20. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative evaluation of the potencies of GABA-receptor agonists and antagonists using the rat hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PDSP - GABA [kidbdev.med.unc.edu]

- 23. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]

The Dawn of a New Class of Molecules: The Discovery and History of Aminoalkynoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey into the world of aminoalkynoic acids, a fascinating class of unnatural amino acids characterized by the presence of a carbon-carbon triple bond, has been one of serendipitous discovery and deliberate design. From their initial identification in nature to their synthesis and development as potent enzyme inhibitors, these molecules have carved a significant niche in the fields of biochemistry, pharmacology, and drug development. This technical guide delves into the core of their discovery, historical synthesis, and the evolution of our understanding of their biological significance.

The Initial Spark: Discovery of a Naturally Occurring Aminoalkynoic Acid

The story of aminoalkynoic acids begins not in a chemist's flask, but in the intricate world of microbial biosynthesis. In 1971, a team of scientists led by J.P. Scannell at Hoffmann-La Roche unearthed a novel antimetabolite from the fermentation broth of a Streptomyces species. This compound was identified as L-2-amino-4-pentynoic acid , more commonly known as L-propargylglycine . This discovery marked the first identification of an amino acid containing an acetylenic functional group from a natural source and laid the groundwork for future investigations into this unique class of molecules.

The Chemist's Contribution: Early Synthetic Endeavors

While nature provided the initial blueprint, the ability to synthesize aminoalkynoic acids in the laboratory was crucial for exploring their properties and potential applications. Early synthetic approaches to α-amino acids, such as the Strecker and Gabriel syntheses, provided a general framework. However, the specific introduction of the reactive alkynyl group required tailored methodologies.

One of the foundational methods for synthesizing α-aminoalkynoic acids involves the alkylation of a glycine enolate equivalent with a propargyl halide. A common precursor used in these early syntheses was diethyl 2-acetamidomalonate.

Key Synthetic Strategies

Several key strategies have been employed and refined over the years for the synthesis of various aminoalkynoic acids.

-

Alkylation of Malonic Esters: This classical approach remains a cornerstone for the synthesis of α-amino acids. The synthesis of 2-hydroxy-4-pentynoic acid, a precursor to some aminoalkynoic acids, exemplifies this strategy.

-

Strecker Synthesis: This method, involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis, has been adapted for the synthesis of α-aminoalkynoic acids.

-

Gabriel Synthesis: This method utilizes potassium phthalimide to introduce the amino group and can be adapted for the synthesis of α-aminoalkynoic acids.

Unraveling the Biological Activity: From GABA to a Spectrum of Targets

The initial interest in aminoalkynoic acids was significantly amplified by the discovery of their potent biological activities, particularly as enzyme inhibitors.

The GABA Connection: A New Frontier in Neuroscience

A pivotal moment in the history of aminoalkynoic acids was the discovery of their effects on the central nervous system, specifically their interaction with the neurotransmitter γ-aminobutyric acid (GABA). Researchers found that certain aminoalkynoic acids could potently and irreversibly inhibit GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.

γ-acetylenic GABA (4-amino-hex-5-ynoic acid) and γ-vinyl GABA (Vigabatrin) emerged as powerful "suicide inhibitors" of GABA-T. By inactivating the enzyme, these compounds lead to an increase in the concentration of GABA in the brain, resulting in a dampening of neuronal excitability. This discovery opened up new avenues for the treatment of neurological disorders such as epilepsy.

Beyond GABA: A Wider Spectrum of Enzyme Inhibition

Further research revealed that the inhibitory prowess of aminoalkynoic acids was not limited to GABA-T. L-propargylglycine, the naturally occurring aminoalkynoic acid, was found to be a potent inhibitor of several other pyridoxal phosphate (PLP)-dependent enzymes.

One of the most significant of these is cystathionine γ-lyase (CGL) , a key enzyme in the biosynthesis of cysteine and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. The ability of propargylglycine to inhibit CGL has made it an invaluable tool for studying the physiological roles of H₂S.

L-propargylglycine has also been shown to inhibit alanine transaminase , another important PLP-dependent enzyme involved in amino acid metabolism.

Quantitative Analysis of Biological Activity

The potency of aminoalkynoic acids as enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different inhibitors.

| Aminoalkynoic Acid | Enzyme Target | Inhibition Parameter | Value | Reference |

| DL-Propargylglycine | Cystathionine-γ-lyase (CSE) | IC₅₀ | 55 µM | [1] |

| Propargylglycine | Cystathionine γ-lyase (CSE) | IC₅₀ | 40 ± 8 µM | [2] |

| β-Cyanoalanine | Cystathionine γ-lyase (CSE) | IC₅₀ | 14 ± 0.2 µM | [2] |

| L-Propargylglycine | Alanine transaminase | Kᵢ | 3.9 mM | [3] |

| L-Propargylglycine | Alanine transaminase | k_inact | 0.26 min⁻¹ | [3] |

Experimental Protocols: A Glimpse into the Chemist's Toolkit

To provide a practical understanding of the synthesis of these important molecules, detailed experimental protocols for key aminoalkynoic acids are essential.

Synthesis of 2-Hydroxy-4-pentynoic Acid

This procedure, adapted from a published method, illustrates the synthesis of a key precursor for certain aminoalkynoic acids.

Procedure: A 3 L round bottom flask is charged with 110 g (0.431 mol) of diethyl 2-acetamido-2-(prop-2-yn-1-yl)malonate and 1.2 L of 2 M H₂SO₄. The resulting mixture is heated to reflux until the starting material is fully converted to 2-amino-4-pentynoic acid (approximately 36 hours). The reaction mixture is then used directly in the next step without further isolation.[4]

Spectroscopic Characterization: The Molecular Fingerprint

The unambiguous identification of synthesized aminoalkynoic acids relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the structure and connectivity of the molecule.

¹H NMR Data for L-Propargylglycine: The ¹H NMR spectrum of L-propargylglycine typically shows characteristic signals for the acetylenic proton, the protons on the carbon adjacent to the triple bond, and the α-proton.

Infrared Spectroscopy

Infrared spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the functional groups present in aminoalkynoic acids.

Key IR Absorptions for 2-Amino-4-pentynoic acid:

-

C≡C-H stretch: A sharp, weak band typically appears around 3300 cm⁻¹.

-

C≡C stretch: A weak band is observed in the region of 2100-2260 cm⁻¹.

-

N-H stretch (amine): Broad absorption in the range of 3200-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, broad band around 1700-1725 cm⁻¹.

Signaling Pathways and Logical Relationships

The biological effects of aminoalkynoic acids are primarily mediated through their interaction with specific enzymes. The inhibition of these enzymes disrupts metabolic pathways and alters cellular signaling.

Mechanism of Action of Suicide Inhibitors

Many aminoalkynoic acids act as "suicide inhibitors" or mechanism-based inactivators. This means that the enzyme itself converts the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme.

Disruption of the GABA Shunt

The inhibition of GABA-T by aminoalkynoic acids like γ-acetylenic GABA directly impacts the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle.

Conclusion and Future Directions

The discovery and development of aminoalkynoic acids represent a remarkable journey from natural product isolation to the rational design of potent therapeutic agents. Their ability to irreversibly inhibit key enzymes has made them invaluable tools for both basic research and clinical applications. As our understanding of the intricate network of cellular signaling pathways continues to grow, it is likely that new targets and applications for this versatile class of molecules will be uncovered, further solidifying their importance in the landscape of chemical biology and drug discovery. The ongoing development of novel synthetic methodologies will undoubtedly facilitate the creation of a new generation of aminoalkynoic acid derivatives with enhanced specificity and therapeutic potential.

References

In Silico Modeling of 4-Aminopent-2-ynoic Acid Binding to GABA-AT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 4-Aminopent-2-ynoic acid, a potential irreversible inhibitor of Gamma-Aminobutyric Acid Aminotransferase (GABA-AT). Given the structural similarities to known GABA-AT inhibitors, this document outlines a computational workflow to investigate its binding affinity and mechanism of action. This guide details experimental protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data for a related inhibitor, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of the computational drug discovery process for this class of compounds.

Introduction

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its concentration is critically regulated by the enzyme GABA Aminotransferase (GABA-AT). Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders. This compound is a structural analog of GABA containing a reactive alkyne functional group, suggesting its potential as a mechanism-based irreversible inhibitor of GABA-AT.

In silico modeling offers a powerful and cost-effective approach to predict the binding interactions, affinity, and mechanism of action of small molecules like this compound with their protein targets. This guide outlines the key computational methodologies to elucidate the binding of this compound to human GABA-AT.

The GABA-AT Signaling Pathway

GABA-AT is a key enzyme in the metabolic pathway of GABA. It catalyzes the conversion of GABA to succinate semialdehyde, thereby reducing the available pool of this inhibitory neurotransmitter. Inhibition of GABA-AT disrupts this pathway, leading to an accumulation of GABA in the synapse. This enhanced GABAergic tone results in increased activation of post-synaptic GABA receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

In Silico Modeling Workflow

The computational investigation of this compound binding to GABA-AT follows a structured workflow, beginning with protein and ligand preparation, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex.

Data Presentation

While specific experimental binding data for this compound is not currently available in the public domain, data for the structurally related and clinically approved irreversible GABA-AT inhibitor, Vigabatrin (γ-vinyl GABA), provides a valuable reference point for computational modeling and validation.

| Compound | Target | Inhibition Type | Ki | Reference |

| Vigabatrin (γ-vinyl GABA) | GABA-T from Pseudomonas fluorescens | Competitive | 26 ± 3 mM | [1] |

Experimental Protocols

Protein and Ligand Preparation

5.1.1. Protein Preparation

-

Obtain Protein Structure: Download the crystal structure of human GABA aminotransferase (PDB ID: 6B6G) from the Protein Data Bank.[2]

-

Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular modeling software (e.g., UCSF Chimera, Maestro).

-

Protonation and Optimization: Add hydrogen atoms, assign protonation states at a physiological pH (7.4), and perform a restrained energy minimization to relieve any steric clashes.

5.1.2. Ligand Preparation

-

Generate 3D Structure: Create the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

-

Energy Minimization: Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).

-

Generate Conformers: Generate multiple low-energy conformers of the ligand to be used in the docking process.

Covalent Molecular Docking

Given the presence of the reactive alkyne "warhead," a covalent docking protocol is recommended to model the irreversible binding of this compound to a nucleophilic residue in the GABA-AT active site.

-

Identify the Reactive Residue: Based on the known mechanism of other irreversible GABA-AT inhibitors, identify the key nucleophilic residue in the active site (e.g., a lysine or cysteine residue) that is likely to form a covalent bond.

-

Define the Covalent Reaction: Specify the type of covalent reaction (e.g., Michael addition) and the atoms involved in the bond formation between the ligand and the protein.

-

Docking Simulation: Perform the covalent docking simulation using software that supports this functionality (e.g., Schrödinger's Covalent Docking workflow, AutoDock with covalent docking extensions). The docking algorithm will sample different conformations of the ligand within the active site and predict the most favorable binding pose that allows for the formation of the covalent bond.

-

Scoring and Analysis: Analyze the docking results based on the scoring function, which estimates the binding affinity, and visually inspect the predicted binding pose to assess the interactions with surrounding amino acid residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are performed to assess the stability of the covalently bound protein-ligand complex and to gain insights into the dynamic nature of the interactions.

-

System Setup: Place the covalently docked protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Equilibration: Perform a series of equilibration steps to gradually heat the system to the desired temperature (e.g., 300 K) and to allow the solvent to relax around the protein-ligand complex.

-

Production Run: Run a production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

-

Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to estimate the binding free energy of the non-covalent interactions leading to the formation of the initial enzyme-inhibitor complex.

-

Snapshot Extraction: Extract snapshots of the protein, ligand, and complex from the MD simulation trajectory.

-

Energy Calculations: For each snapshot, calculate the molecular mechanics energies, the polar solvation energies (using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energies (typically estimated from the solvent-accessible surface area).

-

Binding Free Energy Estimation: Calculate the binding free energy by taking the difference between the free energy of the complex and the free energies of the protein and ligand.

Conclusion